Nitisinona

Descripción general

Descripción

Nitisinona es un compuesto sintético que se utiliza principalmente en el tratamiento de la tirosinemia hereditaria tipo 1 (HT-1), un trastorno genético raro. Es un inhibidor de la hidroxifenilpiruvato dioxigenasa que previene la descomposición de la tirosina, reduciendo así la acumulación de metabolitos tóxicos .

Aplicaciones Científicas De Investigación

Pharmacokinetics

The pharmacokinetic profile of nitisinone reveals key characteristics relevant to its clinical use:

- Absorption : Following oral administration, nitisinone reaches peak plasma concentrations (Cmax) within approximately 4 hours.

- Distribution : It exhibits high plasma protein binding (>95%) and has a long half-life (approximately 54 hours), allowing for once-daily dosing regimens .

- Elimination : Renal excretion plays a minor role in its elimination, with most drug remaining unchanged in circulation .

Hereditary Tyrosinemia Type 1

Nitisinone has been a cornerstone in the management of hereditary tyrosinemia type 1 since its introduction. Clinical studies demonstrate that nitisinone effectively reduces plasma levels of succinylacetone, a toxic metabolite associated with liver and kidney damage. A pivotal study showed that patients treated with nitisinone experienced significant biochemical improvements within days of starting therapy, with many achieving normal or near-normal metabolic profiles .

Alkaptonuria

Recent research has expanded the applications of nitisinone to alkaptonuria, a rare genetic disorder characterized by the accumulation of homogentisic acid. Clinical trials have shown that nitisinone can dramatically reduce urinary homogentisic acid levels by over 99% in treated patients . The SONIA studies (Suitability Of Nitisinone In Alkaptonuria) have provided robust evidence supporting its use for managing symptoms and preventing complications associated with this condition .

Case Studies

Several case studies provide valuable insights into the real-world applications and outcomes associated with nitisinone treatment:

- Case Study 1 : A patient with alkaptonuria treated with nitisinone showed a reduction in joint pain and improved mobility after achieving over 90% reduction in urinary homogentisic acid levels. The patient's quality of life improved significantly over two years of treatment .

- Case Study 2 : In a cohort study involving multiple patients with hereditary tyrosinemia type 1, treatment with nitisinone resulted in sustained biochemical control and prevention of liver failure symptoms. Long-term follow-up indicated that most patients maintained stable liver function without requiring liver transplantation .

- Case Study 3 : A pilot study aimed at evaluating the effects of nitisinone on pigmentation in patients with oculocutaneous albinism type 1B suggested potential benefits beyond metabolic control. Patients exhibited increased melanin levels in skin and hair, indicating possible additional therapeutic effects .

Summary and Future Directions

Nitisinone represents a significant advancement in the treatment of rare metabolic disorders like hereditary tyrosinemia type 1 and alkaptonuria. Its ability to inhibit toxic metabolite accumulation has transformed patient outcomes and improved quality of life. Ongoing research continues to explore its efficacy across different patient populations and potential new applications.

Data Summary Table

Mecanismo De Acción

Nitisinona ejerce sus efectos inhibiendo la enzima 4-hidroxifenilpiruvato dioxigenasa (HPPD) . Esta inhibición previene el catabolismo de la tirosina, lo que lleva a niveles reducidos de metabolitos tóxicos como la succinilacetona. El objetivo molecular de la this compound es la enzima HPPD, y su vía implica la interrupción del proceso de degradación de la tirosina.

Análisis Bioquímico

Biochemical Properties

Nitisinone plays a significant role in biochemical reactions. It is a competitive inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase, an enzyme upstream of fumarylacetoacetate hydrolyase (FAH) in the tyrosine catabolic pathway . This inhibition leads to a profound increase in plasma tyrosine levels .

Cellular Effects

Nitisinone has a profound impact on various types of cells and cellular processes. It prevents the development of liver disease, reverses and prevents renal tubular dysfunction, severe neurological crisis, and cardiomyopathy . It significantly reduces the risk of developing hepatocellular carcinoma in HT1 patients .

Molecular Mechanism

Nitisinone exerts its effects at the molecular level by inhibiting the enzyme 4-hydroxyphenyl pyruvate dioxygenase (4-HPPD) which catalyzes the conversion of 4-hydroxyphenyl pyruvate (4-HPP) to homogentisic acid (HGA) as part of the tyrosine degradation pathway .

Temporal Effects in Laboratory Settings

It is known that Nitisinone can prevent long-term complications by successfully reducing homogentisic acid production .

Dosage Effects in Animal Models

The effects of Nitisinone vary with different dosages in animal models. Nitisinone decreased the urinary excretion of HGA in a concentration-dependent manner, up to serum nitisinone concentrations of about 3 μmol/L .

Metabolic Pathways

Nitisinone is involved in the tyrosine catabolic pathway. It inhibits the enzyme 4-hydroxyphenyl pyruvate dioxygenase (4-HPPD), which catalyzes the conversion of 4-hydroxyphenyl pyruvate (4-HPP) to homogentisic acid (HGA) .

Métodos De Preparación

Nitisinona se sintetiza mediante un proceso de varios pasos. La preparación implica los siguientes pasos :

Preparación de 2-nitril-4-trifluorometil-cloruro de benzoílo: Esto se logra haciendo reaccionar el ácido 2-nitril-4-trifluorometil-benzoico con cloruro de tionilo.

Reacción con 1,3-ciclohexanodíona: El derivado de cloruro de benzoílo se hace reaccionar luego con 1,3-ciclohexanodíona en presencia de galato de etilo y carbonato de sodio anhidro.

Purificación: El producto crudo se purifica mediante recristalización utilizando acetato de etilo, lo que da como resultado this compound de alta pureza.

Análisis De Reacciones Químicas

Nitisinona se somete a varias reacciones químicas, que incluyen:

Oxidación y reducción: El compuesto se puede reducir u oxidar en condiciones específicas, lo que afecta su afinidad electrónica y potencial de reducción.

Reacciones de sustitución: This compound puede participar en reacciones de sustitución, particularmente involucrando sus grupos nitro y trifluorometilo.

Los reactivos comunes utilizados en estas reacciones incluyen cloruro de tionilo, galato de etilo y carbonato de sodio anhidro. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

Nitisinona es estructuralmente similar a otros herbicidas tricetónicos, como la mesotriona . su aplicación médica lo diferencia de estos compuestos. Si bien la mesotriona se utiliza como herbicida, el uso principal de la this compound es para el tratamiento de trastornos metabólicos. Otros compuestos similares incluyen:

Mesotriona: Se utiliza como herbicida.

Sulcotriona: Otro herbicida con un mecanismo de acción similar.

La singularidad de la this compound radica en su doble función como tratamiento médico y potencial agroquímico.

Actividad Biológica

Nitisinone, a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), is primarily used in the treatment of hereditary tyrosinemia type 1 (HT-1) and alkaptonuria. This article provides a comprehensive overview of its biological activity, including pharmacological mechanisms, clinical efficacy, and safety profiles, supported by data tables and case studies.

Nitisinone exerts its biological effects through the inhibition of HPPD, an enzyme critical in the catabolism of tyrosine. By inhibiting this enzyme, nitisinone prevents the formation of toxic metabolites such as succinylacetone (SA) and homogentisic acid (HGA), which are implicated in the pathophysiology of HT-1 and alkaptonuria, respectively.

- Inhibition Dynamics : Nitisinone has a median inhibitory concentration (IC50) of approximately 40 nM in vitro. It binds to HPPD reversibly but dissociates slowly, maintaining its inhibitory effect over time .

Pharmacokinetics

Nitisinone is absorbed effectively after oral administration, with a half-life that supports once or twice daily dosing. It undergoes extensive metabolism primarily via glucuronidation and oxidation by cytochrome P450 enzymes, particularly CYP3A4 .

Table 1: Pharmacokinetic Parameters of Nitisinone

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 2-3 hours |

| Metabolism | Glucuronidation, CYP3A4 |

| Excretion | Urine and feces |

Tyrosinemia Type 1

Nitisinone has revolutionized the management of HT-1. A pivotal study demonstrated that nitisinone treatment resulted in a significant reduction in urinary SA levels, with patients showing elevated plasma tyrosine levels .

Case Study: NTBC Study

- Participants : 40 patients with HT-1

- Duration : 36 months

- Outcomes :

Alkaptonuria

In alkaptonuria patients, nitisinone has shown a remarkable biochemical response. A three-year randomized trial indicated a consistent reduction of HGA levels by over 95% in urine and plasma .

Table 2: Clinical Outcomes in Alkaptonuria Patients

| Outcome Measure | Control Group (n=20) | Nitisinone Group (n=20) |

|---|---|---|

| Urinary HGA Excretion (g/day) | ~5.80 | ~0.125 |

| Hip Total Range of Motion Improvement | No significant change | Notable improvement |

Safety Profile

Nitisinone is generally well-tolerated, with most side effects being mild and manageable. The most common adverse effects reported include:

- Liver enzyme elevation

- Corneal deposits leading to irritation

- Gastrointestinal disturbances

A long-term follow-up study indicated that while some patients experienced transient side effects, the overall safety profile remained favorable over extended periods .

Propiedades

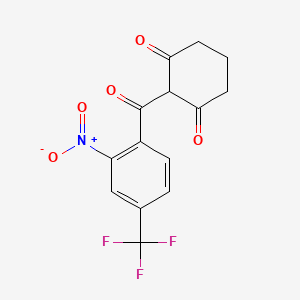

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBCNLGXQFSTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042673 | |

| Record name | 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitisinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.11e-03 g/L | |

| Record name | Nitisinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Nitisinone is a competitive inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase, an enzyme upstream of fumarylacetoacetate hydrolyase (FAH) in the tyrosine catabolic pathway. By inhibiting the normal catabolism of tyrosine in patients with hereditary tyrosinemia type 1 (HT-1), nitisinone prevents the accumulation of the catabolic intermediates maleylacetoacetate and fumarylacetoacetate. | |

| Record name | Nitisinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

104206-65-7 | |

| Record name | Nitisinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104206-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitisinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104206657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitisinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104206-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITISINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BN214699 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitisinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.